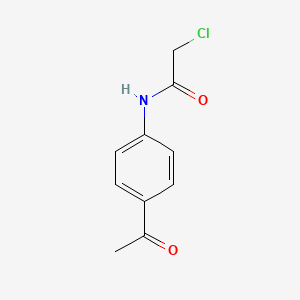

N-(4-Acetylphenyl)-2-chloroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)8-2-4-9(5-3-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMLTMFETZMOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352888 | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38283-38-4 | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38283-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Acetylphenyl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(4-Acetylphenyl)-2-chloroacetamide synthesis from 4-aminoacetophenone

An In-depth Technical Guide to the Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide from 4-aminoacetophenone

Introduction

This compound is a valuable chemical intermediate frequently utilized in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure incorporates a reactive chloroacetamide moiety and an acetylphenyl group, making it a versatile precursor for developing novel derivatives, including benzothiazoles and other scaffolds with potential antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of its synthesis from 4-aminoacetophenone, detailing established experimental protocols, summarizing key reaction data, and illustrating the synthetic workflow.

General Reaction Scheme

The synthesis is a nucleophilic acyl substitution reaction, specifically an N-acylation. The amino group of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product.

Figure 1. General reaction for the synthesis of this compound.

Experimental Protocols

Two common methods for the synthesis of this compound are detailed below, differing primarily in the choice of base and solvent.

Method A: Synthesis using Triethylamine in Dimethylformamide (DMF)

This protocol is adapted from a procedure used for the synthesis of novel benzothiazole derivatives.

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminoacetophenone (0.01 mol, 1.35 g) in 30 mL of dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add chloroacetyl chloride (0.015 mol, 1.19 mL) dropwise. Subsequently, add 4-5 drops of triethylamine to the reaction mixture.

-

Reaction: Stir the mixture continuously at room temperature for 4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of Toluene:Acetone (7:3).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into 50 mL of ice-cold water.

-

Purification: Collect the resulting solid precipitate by filtration. Recrystallize the crude product from ethanol to obtain pure this compound.

Method B: Synthesis using Potassium Carbonate in Dichloromethane (DCM)

This method presents an alternative set of conditions for the acylation reaction.[1][2]

-

Reaction Setup: In a suitable reaction vessel, suspend 4-aminoacetophenone and potassium carbonate (K₂CO₃) in dichloromethane (DCM).

-

Reagent Addition: Add chloroacetyl chloride (ClCH₂COCl) to the suspension.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Work-up and Purification: (Note: Specific work-up and purification details for this exact reaction were not provided in the source, but a typical procedure would involve filtering the solid potassium salts, washing the organic layer with water and brine, drying it over an anhydrous salt like sodium sulfate, and removing the solvent under reduced pressure to yield the crude product, which can then be further purified by recrystallization.)

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of the product.

Table 1: Comparison of Reaction Conditions

| Parameter | Method A | Method B |

| Starting Amine | 4-aminoacetophenone | 4-aminoacetophenone |

| Acylating Agent | Chloroacetyl chloride | Chloroacetyl chloride |

| Base | Triethylamine | Potassium Carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) | Dichloromethane (DCM) |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 4 hours | 3 hours |

| Reported Yield | 85% | Not specified |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [3] |

| Molecular Weight | 211.65 g/mol | [3] |

| Appearance | Solid brown crystals | |

| Melting Point | 154°C | |

| IR (νmax, cm⁻¹) | 740 (C-Cl stretch), 1413 (C=C aromatic stretch) | |

| ¹H NMR Solvent | DMSO-d₆ | [3] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

References

N-(4-Acetylphenyl)-2-chloroacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of N-(4-Acetylphenyl)-2-chloroacetamide, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical characteristics, spectral data, and relevant experimental protocols. Furthermore, it explores the role of its derivatives in modulating key inflammatory signaling pathways, offering insights for drug discovery and development.

Core Physicochemical Properties

This compound is a solid, crystalline compound. A summary of its key physicochemical properties is presented in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀ClNO₂ | [1] |

| Molecular Weight | 211.64 g/mol | [1] |

| Melting Point | 153-155 °C | [1] |

| Appearance | Solid | General laboratory knowledge |

| Solubility | Expected to have moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO) and lower solubility in water.[2] | [2] |

| Boiling Point | A predicted boiling point for the related compound 2-(4-chlorophenyl)-N-(2-[(4-methylphenyl)sulfanyl]ethyl)acetamide is 523.1±45.0 °C.[3] A rough estimate for 2-chloro-N-(4-methylphenyl)acetamide is 91°C.[4] A definitive experimental boiling point for this compound is not readily available. | [3][4] |

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 10.65 | s | 1H | -NH | DMSO-d₆ |

| 7.95-7.99 | d | 2H | Ar-H | DMSO-d₆ |

| 7.72-7.77 | d | 2H | Ar-H | DMSO-d₆ |

| 4.33 | s | 2H | -CH₂Cl | DMSO-d₆ |

| 2.54 | s | 3H | -COCH₃ | DMSO-d₆ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 196.8 | -COCH₃ | CDCl₃ |

| 165.5 | -C=O (amide) | CDCl₃ |

| 143.0 | Ar-C | CDCl₃ |

| 132.5 | Ar-C | CDCl₃ |

| 129.8 | Ar-CH | CDCl₃ |

| 118.9 | Ar-CH | CDCl₃ |

| 43.8 | -CH₂Cl | CDCl₃ |

| 26.6 | -COCH₃ | CDCl₃ |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

A common synthetic route to this compound involves the acylation of 4-aminoacetophenone.[5]

Materials:

-

4-aminoacetophenone

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4-aminoacetophenone in dichloromethane.

-

Add potassium carbonate to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for approximately 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and the organic layer is separated, dried, and concentrated to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation (KBr Pellet Method): [6]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to the low µg/mL or ng/mL range for analysis.

-

Analysis: Introduce the sample solution into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Biological Relevance and Signaling Pathways

This compound serves as a crucial building block for the synthesis of compounds with potential therapeutic applications, particularly as anti-inflammatory and antimicrobial agents.[7] Derivatives of this compound have been shown to inhibit key enzymes in inflammatory pathways, namely cyclooxygenases (COX) and lipoxygenases (LOX).[5]

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[8][9] Inhibition of the COX pathway is a major strategy for anti-inflammatory drugs.

Inhibition of the Cyclooxygenase (COX) Pathway.

Lipoxygenase (LOX) Pathway

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators.[10][11] These products are involved in a variety of inflammatory responses.[10][11]

Inhibition of the Lipoxygenase (LOX) Pathway.

References

- 1. chembk.com [chembk.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 477885-99-7 CAS MSDS (2-(4-CHLOROPHENYL)-N-(2-[(4-METHYLPHENYL)SULFANYL]ETHYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 16634-82-5 CAS MSDS (2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. frontierspartnerships.org [frontierspartnerships.org]

- 10. academic.oup.com [academic.oup.com]

- 11. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-(4-Acetylphenyl)-2-chloroacetamide (CAS: 38283-38-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Acetylphenyl)-2-chloroacetamide is a key synthetic intermediate with the CAS number 38283-38-4. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a precursor in the development of novel compounds with therapeutic potential. The document details its physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its utility in generating molecules with antimicrobial and anti-inflammatory activities. Its derivatives have shown promise as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical targets in inflammation and pain management.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for researchers.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 38283-38-4 | |

| Molecular Formula | C₁₀H₁₀ClNO₂ | |

| Molecular Weight | 211.65 g/mol | |

| Melting Point | 168-170 °C | |

| Physical Form | Solid, cream-yellow | |

| Purity | 99% | [1] |

| Storage | Room Temperature |

Table 2: Spectral Data

| Spectrum Type | Data | Reference(s) |

| ¹H NMR | (400 MHz, DMSO-d₆, δ, ppm): 2.52 (3H, s, -CH₃), 4.46 (2H, s, -CH₂), 7.44-8.19 (4H, d, Ar–H), 7.25 (1H, s, -NH) | |

| ¹³C NMR | (400 MHz, DMSO-d₆, δ, ppm): 26.4, 38.7, 121.4, 121.6, 121.9, 124.5, 125.5, 129.0, 129.4, 135.4, 136.8, 142.8, 153.8, 166.6, 168.4, 197.5 | |

| IR (ATR) | (νₘₐₓ, cm⁻¹): 1419 (C=C aromatic), 1644 (C=O), 2755 (C-H, methylene), 3054 (C-H, aromatic), 3240 (N-H) | |

| Mass Spectrum (m/z) | 342 (M+) for a derivative, specific data for the title compound is not available. |

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported synthetic method[2].

Materials:

-

4-Aminoacetophenone (0.01 mol, 1.35 g)

-

Chloroacetyl chloride (0.015 mol, 1.19 mL)

-

Triethylamine (4-5 drops)

-

Dimethylformamide (DMF, 30 mL)

-

Toluene

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve 4-aminoacetophenone in 30 mL of DMF.

-

Add 4-5 drops of triethylamine to the solution.

-

Slowly add chloroacetyl chloride to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Toluene:Acetone (7:3).

-

Upon completion, the reaction mixture can be worked up to isolate the product. Purification is typically achieved by recrystallization.

Yield: 80%[2].

Biological Activity and Applications

This compound is primarily utilized as a versatile precursor for the synthesis of various heterocyclic compounds with significant biological activities.

Antimicrobial Activity

A study by Bogdanović et al. investigated the antimicrobial potential of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides, including this compound (designated as SP8 in the study). The series of compounds were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). They showed less effectiveness against the Gram-negative bacterium Escherichia coli and moderate effectiveness against the yeast Candida albicans[3][4][5][6][7].

Precursor for Anti-inflammatory Agents

Derivatives of this compound have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the arachidonic acid metabolic pathway, which is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes[8]. The inhibition of these enzymes is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).

Signaling Pathways and Experimental Workflows

The biological activity of derivatives of this compound as anti-inflammatory agents is primarily attributed to their inhibitory effects on the COX and LOX pathways of arachidonic acid metabolism.

Caption: Arachidonic Acid Metabolism and Inhibition.

The diagram above illustrates the central role of arachidonic acid, which is released from membrane phospholipids. It is then metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, leading to the production of prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which produces leukotrienes. These products are key mediators of inflammation, pain, and other physiological responses. Derivatives of this compound act as inhibitors of both COX and LOX enzymes, thereby blocking the production of these pro-inflammatory molecules.

Caption: Synthesis Workflow.

References

- 1. spectrabase.com [spectrabase.com]

- 2. tsijournals.com [tsijournals.com]

- 3. View of Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests [arhiv.imi.hr]

- 4. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secure Verification [technorep.tmf.bg.ac.rs]

- 6. Secure Verification [technorep.tmf.bg.ac.rs]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

N-(4-Acetylphenyl)-2-chloroacetamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of N-(4-Acetylphenyl)-2-chloroacetamide, a chemical compound of interest in various research and development applications. The information is presented to support laboratory activities and theoretical investigations.

Core Molecular Data

The essential molecular details of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 211.65 g/mol | [1] |

| Molar Mass | 211.64 g/mol | [2] |

| CAS Number | 38283-38-4 | [1] |

Structural Representation

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the atomic connectivity and the arrangement of functional groups within the molecule.

References

A Technical Guide to Determining the Solubility of N-(4-Acetylphenyl)-2-chloroacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(4-Acetylphenyl)-2-chloroacetamide is a chemical intermediate with potential applications in pharmaceutical synthesis. A thorough understanding of its solubility in a range of organic solvents is fundamental for process optimization, particularly in areas such as reaction chemistry, crystallization, and formulation development. The selection of an appropriate solvent system is dictated by the solubility of the compound, which in turn is influenced by factors such as temperature, and the physicochemical properties of both the solute and the solvent.

This whitepaper provides a detailed guide to the experimental determination and thermodynamic modeling of the solubility of this compound. In the absence of specific published data for this compound, we will use acetanilide, a structurally similar and well-studied compound, as a case study to demonstrate the principles and methodologies.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid.[1][2][3] It involves preparing a saturated solution at a constant temperature, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Detailed Methodology

-

Apparatus and Materials:

-

Thermostatically controlled water bath or shaker

-

Jacketed glass vessel or sealed flasks

-

Magnetic stirrer and stir bars

-

Analytical balance (accurate to ±0.1 mg)

-

Drying oven

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed weighing bottles or vials

-

The solute (this compound)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

-

Procedure:

-

An excess amount of the solute is added to a known volume of the selected organic solvent in a jacketed glass vessel or a sealed flask.

-

The vessel is placed in a thermostatic water bath and the suspension is agitated using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The temperature of the water bath should be maintained within ±0.1 K.

-

Once equilibrium is established, the stirring is stopped, and the suspension is allowed to settle for at least 2 hours to allow for the sedimentation of undissolved solids.

-

A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to avoid any solid particles from being transferred.

-

The collected sample is immediately transferred to a pre-weighed weighing bottle, and the bottle is securely capped to prevent solvent evaporation. The total mass of the bottle and the saturated solution is recorded.

-

The weighing bottle is then placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying is continued until a constant mass is achieved.

-

The weighing bottle containing the dry solute is cooled to room temperature in a desiccator and then weighed.

-

-

Data Calculation:

-

The mass of the solvent is determined by subtracting the mass of the dry solute from the initial mass of the saturated solution.

-

The mole fraction solubility (x) is calculated using the following equation: x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)] where m is the mass and M is the molar mass.

-

The mass fraction solubility (w) is calculated as: w = m_solute / (m_solute + m_solvent)

-

Data Presentation: A Case Study of Acetanilide

As a practical illustration, this section presents the experimentally determined solubility of acetanilide in ethanol and water at various temperatures.[2] The data is presented in both mole fraction and mass fraction to facilitate different applications.

Table 1: Solubility of Acetanilide in Ethanol

| Temperature (K) | Mole Fraction (x) | Mass Fraction (w) |

| 288.15 | 0.0832 | 0.2135 |

| 293.15 | 0.0987 | 0.2458 |

| 298.15 | 0.1165 | 0.2801 |

| 303.15 | 0.1371 | 0.3169 |

| 308.15 | 0.1609 | 0.3562 |

| 313.15 | 0.1885 | 0.3983 |

Table 2: Solubility of Acetanilide in Water

| Temperature (K) | Mole Fraction (x) | Mass Fraction (w) |

| 288.15 | 0.0008 | 0.0060 |

| 293.15 | 0.0010 | 0.0074 |

| 298.15 | 0.0012 | 0.0089 |

| 303.15 | 0.0015 | 0.0111 |

| 308.15 | 0.0018 | 0.0133 |

| 313.15 | 0.0022 | 0.0163 |

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating experimental solubility data, predicting solubility at different temperatures, and understanding the dissolution process.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate the temperature dependence of solubility.[4][5][6] The equation is expressed as:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are empirical parameters obtained by fitting the equation to the experimental data. Parameter A and B are related to the entropy and enthalpy of solution, respectively, while C reflects the effect of temperature on the enthalpy of solution.

The van't Hoff Equation

The van't Hoff equation describes the relationship between the equilibrium constant (in this case, the solubility) and the temperature.[7] A plot of the natural logarithm of the mole fraction solubility (ln x) versus the reciprocal of the absolute temperature (1/T) is known as a van't Hoff plot.[8][9] For an ideal solution, this plot is linear, and the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol) can be determined from the slope and intercept, respectively:

ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)

where R is the universal gas constant. A positive slope indicates an endothermic dissolution process (solubility increases with temperature), while a negative slope indicates an exothermic process.

Conclusion

While experimental solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust framework for its determination and analysis. The gravimetric method offers a reliable experimental approach, and the resulting data can be effectively correlated and analyzed using thermodynamic models such as the Apelblat and van't Hoff equations. The case study of acetanilide demonstrates the practical application of these methodologies. For researchers and drug development professionals working with this compound, the protocols and models described herein will be invaluable for generating the critical solubility data needed for process development, optimization, and formulation.

References

Technical Guide: Physicochemical Properties and Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of N-(4-Acetylphenyl)-2-chloroacetamide, a key intermediate in the synthesis of various pharmacologically active compounds.

Physicochemical Data

This compound is a chemical compound with the molecular formula C10H10ClNO2.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 38283-38-4 | [1][2] |

| Molecular Formula | C10H10ClNO2 | [1][2] |

| Molecular Weight | 211.65 g/mol | [1] |

| Melting Point | 153-155 °C | [2] |

| Appearance | Off-white to pale yellow solid | |

| Hazard Symbols | Xi - Irritant | [2] |

| Risk Codes | R36/37/38 - Irritating to eyes, respiratory system and skin | [2] |

| Safety Codes | S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical adviceS36 - Wear suitable protective clothing | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the chloroacetylation of 4-aminoacetophenone.[3][4][5] A general experimental protocol is detailed below.

Materials:

-

4-Aminoacetophenone

-

Chloroacetyl chloride (ClCH2COCl)

-

Potassium carbonate (K2CO3)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone in dichloromethane (DCM).

-

Add potassium carbonate (K2CO3) to the solution.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add chloroacetyl chloride (ClCH2COCl) dropwise to the cooled mixture.

-

Allow the reaction to proceed at room temperature for approximately 3 hours.[3][4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Filter the mixture to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Melting Point Determination

The melting point of the synthesized this compound should be determined to assess its purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the synthesized this compound is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (153-155 °C).

-

Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting range.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has melted (the end of the melting range).

-

The observed melting point range for a pure sample should be narrow and fall within the literature value of 153-155 °C.[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

In-Depth NMR Characterization of N-(4-Acetylphenyl)-2-chloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of N-(4-Acetylphenyl)-2-chloroacetamide, a key intermediate in synthetic organic chemistry. This document details experimental protocols, presents a thorough analysis of spectral data, and offers visual representations of the molecular structure and analytical workflow to support research and development in medicinal chemistry and drug discovery.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹H NMR Data

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The data reveals the presence of aromatic protons, a methylene group, a methyl group, and an amide proton.

| Assignment | Chemical Shift (δ) in CDCl₃[1] | Multiplicity | Coupling Constant (J) in Hz | Integration | Chemical Shift (δ) in DMSO-d₆[2] |

| CH₃ | 2.54 | Singlet | - | 3H | Not explicitly provided |

| CH₂-Cl | 4.33 | Singlet | - | 2H | Not explicitly provided |

| Ar-H (ortho to NH) | 7.72 - 7.77 | Doublet | 9.0 | 2H | Not explicitly provided |

| Ar-H (ortho to COCH₃) | 7.95 - 7.99 | Doublet | 9.0 | 2H | Not explicitly provided |

| NH | 10.65 | Singlet | - | 1H | Not explicitly provided |

¹³C NMR Data

The ¹³C NMR spectrum confirms the carbon framework of the molecule, identifying the carbonyl carbons, aromatic carbons, and aliphatic carbons.

| Assignment | Chemical Shift (δ) in CDCl₃[1] |

| CH₃ | 26.65 |

| CH₂-Cl | 43.83 |

| Ar-C (C2, C6) | 118.87 |

| Ar-C (C3, C5) | 129.79 |

| Ar-C (C4) | 132.45 |

| Ar-C (C1) | 143.03 |

| C=O (amide) | 165.46 |

| C=O (ketone) | 196.80 |

Experimental Protocols

The following protocols describe the synthesis of this compound and the subsequent acquisition of its NMR spectra.

Synthesis of this compound

This compound can be synthesized via the acylation of 4-aminoacetophenone with chloroacetyl chloride.[3][4][5]

Materials:

-

4-aminoacetophenone

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

To a stirred solution of 4-aminoacetophenone and potassium carbonate in dry dichloromethane, chloroacetyl chloride is added dropwise at room temperature.[3][5]

-

The reaction mixture is stirred for a specified period (e.g., 3 hours) at room temperature.[3][5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is washed with water to remove inorganic impurities and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.[6]

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS)

-

NMR tube

Procedure:

-

Approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of TMS is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The tube is capped and gently agitated to ensure complete dissolution and a homogenous solution.

-

The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a 200 MHz or 400 MHz instrument.[1][7]

-

Standard acquisition parameters are used for both ¹H and ¹³C NMR experiments. For ¹³C NMR, a proton-decoupled sequence is typically employed.

Structural and Workflow Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for NMR assignments and the logical workflow for its characterization.

Figure 1: Chemical structure of this compound with atom numbering.

Figure 2: Workflow for the NMR characterization of this compound.

References

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

FT-IR Spectroscopic Analysis of N-(4-Acetylphenyl)-2-chloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of N-(4-Acetylphenyl)-2-chloroacetamide, a key intermediate in the synthesis of various biologically active compounds. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a visual representation of the molecule's key functional groups and their corresponding vibrational modes.

Data Presentation: FT-IR Spectral Data Summary

The FT-IR spectrum of this compound reveals several characteristic absorption bands that are indicative of its molecular structure. The quantitative data for the prominent peaks are summarized in the table below. This information is critical for the structural elucidation and quality control of the compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| 3232 | N-H (Amide) | Stretching | [1] |

| 3049 | C-H (Aromatic) | Stretching | [1] |

| 2750 | C-H (Methylene, -CH₂Cl) | Stretching | [1] |

| 1640 | C=O (Amide I) | Stretching | [1] |

| 1413 | C=C (Aromatic) | Ring Stretching | [1] |

| 740 | C-Cl | Stretching | [1] |

Experimental Protocols

The following section details the methodology for obtaining the FT-IR spectrum of this compound. This protocol is based on standard procedures for the analysis of solid organic compounds using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.[1][2]

Objective: To acquire a high-quality FT-IR spectrum of solid this compound for structural characterization.

Materials and Equipment:

-

This compound (solid, crystalline powder)

-

FT-IR Spectrometer (e.g., Bruker FT-IR alpha-t) equipped with an ATR accessory (e.g., Diamond ATR)[1]

-

Spatula

-

Ethanol or isopropanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in ethanol or isopropanol to remove any residues from previous measurements.

-

Allow the solvent to evaporate completely.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

Typical parameters for the background scan are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans for a good signal-to-noise ratio.[2]

-

-

Sample Preparation and Loading:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample using the same parameters as the background scan.

-

The instrument's software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected and normalized if necessary.

-

Identify the wavenumbers of the major absorption peaks.

-

Correlate the observed peaks with the corresponding functional groups and vibrational modes of the this compound molecule.

-

-

Cleaning:

-

After the measurement is complete, release the pressure, and carefully remove the sample powder from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-soaked wipe as described in step 1 to prepare for the next measurement.

-

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for the FT-IR analysis of this compound.

Caption: Molecular structure and key FT-IR vibrational modes of this compound.

Caption: Experimental workflow for FT-IR analysis of this compound.

References

In-Depth Technical Guide: Mass Spectrometry Analysis of N-(4-Acetylphenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Acetylphenyl)-2-chloroacetamide is a chemical compound of interest in pharmaceutical research and drug development. As an acetamide derivative, it serves as a versatile precursor for the synthesis of various heterocyclic scaffolds with potential biological activities.[1][2] Accurate characterization of this and related molecules is paramount for ensuring the quality and integrity of subsequent research. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of organic compounds.[3] This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including a detailed experimental protocol, an analysis of its fragmentation pattern, and a generalized workflow for its characterization.

Experimental Protocol: Mass Spectrometry Analysis

A meticulous experimental approach is crucial for obtaining high-quality mass spectrometric data. The following protocol outlines a standard procedure for the analysis of this compound.

2.1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for the mass spectrometer being used, typically in the range of 1-10 µg/mL.

-

Internal Standard: For quantitative analysis, an internal standard, such as a deuterated analog of the analyte, may be added to the working solution at a known concentration.[4]

2.2. Instrumentation and Data Acquisition

The following parameters can be considered for analysis using a liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Mass Range | m/z 50-500 |

| Data Acquisition | Full scan mode for qualitative analysis; Multiple Reaction Monitoring (MRM) for quantitative analysis |

Fragmentation Pattern Analysis

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 211.65 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 212.0.

The fragmentation of the parent molecule is predictable based on the functional groups present. The primary fragmentation pathways are likely to involve the cleavage of the amide bond, the loss of the chloroacetyl group, and fragmentation of the acetylphenyl moiety.

Table 1: Predicted Mass Fragments of this compound

| m/z (Predicted) | Ion Structure | Description |

| 212.0 | [C₁₀H₁₁ClNO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 170.0 | [C₉H₁₀NO₂]⁺ | Loss of CH₂Cl |

| 135.1 | [C₈H₁₀NO]⁺ | 4-aminoacetophenone cation |

| 120.1 | [C₈H₆O]⁺ | Loss of NH₂ from 4-aminoacetophenone cation |

| 92.1 | [C₆H₆N]⁺ | Loss of CO from anilide fragment |

| 77.1 | [C₆H₅]⁺ | Phenyl cation |

| 43.0 | [C₂H₃O]⁺ | Acetyl cation |

Below is a diagram illustrating the proposed fragmentation pathway.

Caption: Proposed fragmentation pathway for this compound.

Experimental and Data Analysis Workflow

The overall process for the mass spectrometric analysis of this compound can be visualized as a structured workflow, from sample preparation to final data interpretation.

References

- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

The Versatile Intermediate: A Technical Guide to N-(4-Acetylphenyl)-2-chloroacetamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-(4-Acetylphenyl)-2-chloroacetamide stands as a pivotal chemical intermediate, offering a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique bifunctional nature, possessing both a reactive chloroacetamide moiety and a modifiable acetyl group, allows for extensive chemical elaboration, making it a valuable building block in the design and development of novel drug candidates. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications in medicinal chemistry, supported by experimental protocols and quantitative data.

Synthesis and Physicochemical Properties

This compound is typically synthesized via the acylation of 4-aminoacetophenone with chloroacetyl chloride. Various reaction conditions have been reported, offering flexibility in reagent choice and reaction setup.

Synthetic Protocols

Two common laboratory-scale methods for the synthesis of this compound are outlined below:

Method 1: Using Potassium Carbonate in Dichloromethane

This method employs a heterogeneous base in a chlorinated solvent at room temperature.

-

Experimental Protocol:

-

To a solution of 4-aminoacetophenone (1 equivalent) in dichloromethane (DCM), add potassium carbonate (K₂CO₃) (1.5 equivalents).

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.2 equivalents) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic base.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from ethanol to obtain pure this compound.[1]

-

Method 2: Using Triethylamine in Dimethylformamide

This protocol utilizes a soluble organic base in a polar aprotic solvent.

-

Experimental Protocol:

-

Dissolve 4-aminoacetophenone (0.01 mol, 1.35 g) in dimethylformamide (DMF) (30 mL).

-

Add chloroacetyl chloride (0.015 mol, 1.19 mL) to the solution.

-

Add 4-5 drops of triethylamine (Et₃N) and stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction completion using TLC with a mobile phase of Toluene:Acetone (7:3).

-

Pour the reaction mixture into 50 mL of ice-cold water.

-

Filter the resulting precipitate and wash with cold water.

-

Crystallize the product from ethanol to yield this compound as solid brown crystals.

-

Physicochemical and Yield Data

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Method | Base | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 1 | K₂CO₃ | DCM | Not specified | Not specified | [1] |

| 2 | Et₃N | DMF | 85 | 154 |

Core Reactivity and Application as a Chemical Intermediate

The chemical utility of this compound lies in the reactivity of its two primary functional groups: the α-chloroamide and the acetyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. The acetyl group's carbonyl carbon can undergo condensation reactions, while the methyl protons are acidic enough to participate in reactions like aldol condensations.

Key Transformations and Heterocyclic Scaffolds

This intermediate is a precursor to a multitude of heterocyclic systems, many of which are privileged structures in medicinal chemistry.

1. Synthesis of Benzothiazole Derivatives:

This compound reacts with 2-mercaptobenzothiazole to form a thioether intermediate. This intermediate can then be further modified at the acetyl group to generate a variety of benzothiazole-containing compounds with potential antimicrobial and anticancer activities.

-

Experimental Protocol for Thioether Formation:

-

A mixture of this compound (1 mmol), 2-mercaptobenzothiazole (1 mmol), and anhydrous potassium carbonate (2 mmol) in dry acetone (20 mL) is refluxed for 8 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting solid is filtered, washed with water, and recrystallized from ethanol to give 2-(benzothiazol-2-ylthio)-N-(4-acetylphenyl)acetamide.

-

2. Synthesis of Thiazolin-4-one Derivatives:

The thiosemicarbazone of the benzothiazole thioether derivative can be cyclized with ethyl bromoacetate to yield thiazolin-4-one scaffolds.[2][3]

3. Synthesis of Thieno[2,3-b]pyridine Derivatives:

Reaction with 2-mercapto-4,6-dimethylnicotinonitrile followed by intramolecular cyclization affords thieno[2,3-b]pyridine derivatives, which have been investigated for their biological activities.[2][3]

4. Synthesis of Pyrazole Derivatives:

Condensation of the benzothiazole thioether intermediate with phenylhydrazine yields a phenylhydrazone, which can be further cyclized to form pyrazole derivatives.[2]

The following diagram illustrates the general synthetic workflow starting from this compound.

References

N-(4-Acetylphenyl)-2-chloroacetamide: A Comprehensive Technical Guide

An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Key Synthetic Intermediate

For researchers, scientists, and professionals in drug development, N-(4-Acetylphenyl)-2-chloroacetamide stands as a pivotal intermediate in the synthesis of a wide array of novel compounds. Its versatile reactivity makes it a valuable building block for creating complex molecules with potential therapeutic applications. This technical guide provides a thorough overview of its history, synthesis, and core applications.

Discovery and History

While a singular, definitive report on the initial "discovery" of this compound is not prominently documented in available literature, its synthesis is a classic example of N-acylation, a fundamental reaction in organic chemistry. The development of chloroacetamide herbicides and related compounds dates back to the mid-20th century. The synthesis of this compound itself is a straightforward chloroacetylation of 4-aminoacetophenone, a widely available starting material. This reaction follows well-established chemical principles that have been utilized for many decades in the synthesis of pharmaceuticals and other fine chemicals. Its prevalence in modern chemical literature underscores its importance as a versatile precursor in contemporary research and development.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| CAS Number | 38283-38-4 | [1][2] |

| Molecular Formula | C10H10ClNO2 | [1][2] |

| Molecular Weight | 211.65 g/mol | [3] |

| Melting Point | 153-155 °C | [1] |

| Appearance | Solid | [4] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the reaction of 4-aminoacetophenone with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

Caption: General synthesis of this compound.

Summary of Synthetic Methodologies

| Base | Solvent | Reaction Time | Yield (%) | Reference |

| K2CO3 | Dichloromethane (DCM) | 3 hours | Not specified | [5][6] |

| Triethylamine (TEA) | Benzene | 2 hours | Not specified | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | Not specified | High | [7] |

| Phosphate Buffer | Water | 15-20 minutes | 90-95% | [7] |

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, compiled from common practices in the cited literature.[5][6][7]

Materials:

-

4-Aminoacetophenone

-

Chloroacetyl chloride

-

Potassium carbonate (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminoacetophenone in dichloromethane.

-

Addition of Base: Add potassium carbonate to the solution.

-

Addition of Acylating Agent: Cool the mixture in an ice bath. Add chloroacetyl chloride dropwise to the stirred solution over a period of 15-30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.

-

Work-up: Monitor the reaction by thin-layer chromatography. Upon completion, pour the reaction mixture into cold water.

-

Isolation: The product will precipitate as a solid. Collect the precipitate by filtration and wash with water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the product using techniques such as melting point determination, NMR, and IR spectroscopy.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods.

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | A ¹H NMR spectrum is available which shows the characteristic peaks for the aromatic protons, the acetyl methyl protons, and the chloromethyl protons. | [8] |

| ¹³C NMR | Not explicitly detailed in the search results, but would show characteristic peaks for the carbonyl carbons, aromatic carbons, and aliphatic carbons. | |

| IR Spectroscopy | Expected to show characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), and C-Cl stretching. | [9] |

Applications as a Synthetic Intermediate

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential biological activities.[4][10] The presence of the reactive chloroacetyl group allows for facile nucleophilic substitution, enabling the construction of more complex molecular architectures.

Experimental Workflow

The following diagram illustrates a typical experimental workflow where this compound is used as a starting material.

Caption: Experimental workflow using the target compound as an intermediate.

Signaling Pathways of Derived Compounds

This compound itself is not typically investigated for direct interaction with biological signaling pathways. Instead, its significance lies in its role as a scaffold for creating derivatives that may modulate such pathways. For instance, compounds synthesized from this intermediate have been evaluated for their anti-inflammatory properties, which may involve the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) in the arachidonic acid signaling cascade.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a downstream product synthesized from this compound.

Caption: Hypothetical inhibition of an inflammatory pathway.

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. While its own history is deeply embedded in the fundamental principles of organic synthesis, its true value is realized in the diverse range of complex and biologically active molecules it helps to create. This guide has provided a comprehensive overview of its synthesis, properties, and applications, highlighting its continued importance for researchers and scientists in the field of drug discovery and development.

References

- 1. chembk.com [chembk.com]

- 2. 38283-38-4 | this compound | Tetrahedron [thsci.com]

- 3. 38283-38-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. ijpsr.info [ijpsr.info]

- 10. researchgate.net [researchgate.net]

Theoretical and Computational Insights into N-(4-Acetylphenyl)-2-chloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies of N-(4-Acetylphenyl)-2-chloroacetamide and its derivatives. It aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development by detailing the molecular properties, potential biological activities, and the computational methodologies used to elucidate these characteristics.

Molecular Structure and Properties

This compound is a versatile synthetic intermediate that has been the subject of various chemical and computational investigations. Its structure combines a chloroacetamide moiety, a known reactive group, with an acetylphenyl ring, offering multiple sites for chemical modification and interaction with biological targets.

Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) analyses and computational predictions provide insights into the drug-like properties of this compound (also referred to as SP8 in some studies). These properties are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Method | Reference |

| Topological Polar Surface Area (TPSA) | 46.17 - 52.89 Ų | Computational | [1] |

| Lipophilicity (logP) | Data varies by computational method | Computational | [2] |

Table 1: Calculated Physicochemical Properties of this compound and related compounds.

The TPSA is within an optimal range for high cell permeability.[1] Lipophilicity, a key determinant of a molecule's ability to cross biological membranes, has been computationally estimated, though values can differ based on the algorithm used.[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the reaction of 4-aminoacetophenone with chloroacetyl chloride. This straightforward synthesis allows for the generation of a wide array of derivatives for further study.

Experimental Protocol: Synthesis

The synthesis of this compound can be carried out by reacting 4-aminoacetophenone with chloroacetyl chloride in the presence of a base.[3][4]

Materials:

-

4-aminoacetophenone

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve 4-aminoacetophenone in the chosen solvent (DCM or DMF).

-

Add the base (e.g., K₂CO₃ or a few drops of Et₃N) to the solution.

-

Add chloroacetyl chloride dropwise to the reaction mixture while stirring.

-

Continue stirring at room temperature for a specified period (e.g., 3-4 hours).[3][4]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified, often through filtration and washing.

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR (CDCl₃) | δ 2.544 (3H, s, CH₃), 4.328 (1H, s, Cl-CH₂), 7.723–7.768 (2H, d, Ar-H), 7.945–7.990 (2H, d, Ar-H), 10.646 (1H, s, NH) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 26.4, 38.7, 121.4, 121.6, 121.9, 124.5, 125.5, 129.0, 129.4, 135.4, 136.8, 142.8, 153.8, 166.6, 168.4, 197.5 | [4] |

| IR (ATR, cm⁻¹) | 1644 (C=O str.), 3240 (NH str.) | [4] |

| Mass Spec (m/z) | 342 (M+) for a derivative, N-(4-Acetylphenyl)-2-(benzo[d]thia-2-ylthio)acetamide | [4] |

Table 2: Spectroscopic Data for this compound and a key derivative.

Computational Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT) and molecular docking, are powerful tools for investigating the electronic structure, reactivity, and potential biological interactions of this compound and its analogs.

Density Functional Theory (DFT)

DFT calculations provide fundamental insights into the molecular geometry, vibrational frequencies, and electronic properties. These studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics.[5][6]

Typical Computational Protocol:

Key DFT-derived Parameters:

-

Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequencies: Correlate with experimental IR and Raman spectra.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability.[6]

-

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, identifying regions prone to electrophilic and nucleophilic attack.[5]

| Parameter | Significance |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability |

| Chemical Potential (μ) | Energy stabilization upon charge acquisition |

| Electrophilicity (ω) | Propensity to accept electrons |

| Chemical Hardness (η) | Resistance to change in electron distribution |

| Chemical Softness (S) | Inverse of hardness |

Table 3: Key Concepts in Conceptual DFT.

Studies on related acetamide derivatives have shown that substituents on the phenyl ring significantly influence these electronic properties.[8]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Potential Biological Targets: Derivatives of chloroacetamide have been investigated as potential inhibitors of various enzymes, including:

-

Cyclooxygenases (COX-1 and COX-2), which are key enzymes in inflammation.[3][9]

-

Lipoxygenases (LOX), also involved in the inflammatory cascade.[3]

-

Monoamine Oxidase (MAO-A and MAO-B), targets for antidepressants.[8][10]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), relevant to neurodegenerative diseases.[8]

-

α-amylase, a target for diabetes treatment.[11]

-

TEAD-YAP1 interaction, a target in cancer therapy.[12]

Typical Docking Protocol:

-

Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand (e.g., this compound derivative) is generated and energy-minimized.

-

Docking Simulation: Software such as AutoDock is used to perform the docking calculations, exploring various conformations and orientations of the ligand within the protein's active site.[11]

-

Analysis: The results are analyzed to identify the most favorable binding poses, typically based on the lowest binding energy (affinity) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's amino acid residues.

| Target Enzyme | Ligand/Derivative | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| COX-2 | Urolithin A (related compound) | -7.97 | TYR355, PHE518, ILE517, GLN192 | [11] |

| Major Protease (Viral) | Arborside-C | -8.65 | - | [11] |

| Major Protease (Viral) | Beta-sitosterol | -9.11 | - | [11] |

| VLCFAs (Herbicide Target) | Compound 18b | -6.65 | - | [13] |

Table 4: Example Molecular Docking Results for Related Compounds.

Structure-Activity Relationships and Biological Potential

The chloroacetamide moiety is known to be a reactive electrophile that can form covalent bonds with nucleophilic residues, such as cysteine, in proteins.[12][14] This property is being explored for the development of covalent inhibitors.

Studies on various derivatives have highlighted the importance of substituents on the phenyl ring in determining the biological activity. For example, the introduction of different aromatic moieties can significantly affect herbicidal activity.[13] Furthermore, the anti-inflammatory, antioxidant, and antimicrobial activities of N-(substituted phenyl)-2-chloroacetamides have been investigated, with some derivatives showing promising results.[1][15][16]

Conclusion

This compound is a valuable scaffold in medicinal chemistry and materials science. Theoretical and computational studies, including DFT and molecular docking, have provided significant insights into its physicochemical properties, reactivity, and potential as a modulator of various biological targets. This guide has summarized key findings and methodologies, offering a foundation for future research and development efforts aimed at harnessing the therapeutic potential of this class of compounds. The combination of synthetic versatility and the availability of powerful computational tools paves the way for the rational design of novel derivatives with enhanced activity and specificity.

References

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. scribd.com [scribd.com]

- 6. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 15. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of N-(4-Acetylphenyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of N-(4-Acetylphenyl)-2-chloroacetamide, a key intermediate in the development of various pharmacologically active compounds. The protocol is based on established literature methods and is intended to be a reliable guide for laboratory synthesis.

This compound serves as a versatile building block due to the presence of a reactive chloroacetamide moiety and a functionalizable acetyl group. These features allow for further chemical modifications to generate a diverse range of derivatives with potential therapeutic applications. The synthesis involves the acylation of 4-aminoacetophenone with chloroacetyl chloride in the presence of a base. Careful control of reaction conditions is crucial for achieving high yield and purity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |

| Molecular Weight | 211.65 g/mol | [2] |

| Yield | 85% | [3] |

| Melting Point | 154 °C | [3] |

| Purity (Commercial) | 99% | [2] |

| Appearance | Solid brown crystals | [3] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

4-Aminoacetophenone

-

Chloroacetyl chloride

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethanol or Methanol (for crystallization)

-

Ice water

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Dropping funnel

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

TLC plates and chamber

-

Toluene:Acetone (7:3) developing solvent

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminoacetophenone (0.01 mol, 1.35 g) in 30 mL of DMF.[3]

-

Addition of Base: Add a few drops (4-5) of triethylamine to the solution.[3] Alternatively, potassium carbonate can be used as the base.[4][5]

-

Addition of Chloroacetyl Chloride: Cool the reaction mixture in an ice bath. Slowly add chloroacetyl chloride (0.015 mol, 1.19 mL) dropwise to the stirred solution using a dropping funnel.[3] Maintain the temperature at or below room temperature.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours.[3][4][5]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Toluene:Acetone (7:3).[3]

-

Work-up: Once the reaction is complete, pour the reaction mixture into 50 mL of ice water.[3] A precipitate will form.

-

Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold water. Recrystallize the solid from ethanol or methanol to obtain pure this compound.[3]

-

Drying: Dry the purified product in a desiccator or a vacuum oven.

-

Characterization: The structure and purity of the final compound can be confirmed using techniques such as melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using N-(4-Acetylphenyl)-2-chloroacetamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(4-Acetylphenyl)-2-chloroacetamide is a highly versatile bifunctional reagent in organic synthesis. Its structure incorporates a reactive α-chloroacetamide moiety, which is susceptible to nucleophilic substitution, and a keto group that can undergo condensation reactions. This dual reactivity makes it an excellent starting material for constructing a variety of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry due to their potential biological activities. This document provides detailed protocols for the synthesis of the precursor itself and its subsequent conversion into advanced heterocyclic systems, including benzothiazoles and pyrazoles.

Part 1: Synthesis of the Precursor this compound